molecular formula C10H13NO2 B6618078 N-Propylsalicylamide CAS No. 7461-94-1

N-Propylsalicylamide

Cat. No.: B6618078
CAS No.: 7461-94-1
M. Wt: 179.22 g/mol
InChI Key: IJIQGUFVADZGKO-UHFFFAOYSA-N
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Description

N-Propylsalicylamide, also known as 2-Hydroxy-N-propylbenzamide, is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It is a derivative of salicylamide, characterized by the presence of a propyl group attached to the nitrogen atom of the amide functional group. This compound is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Propylsalicylamide can be synthesized through the reaction of salicylic acid or its derivatives with propylamine. The process involves the formation of an amide bond between the carboxyl group of salicylic acid and the amine group of propylamine. The reaction typically requires a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of high-yield methods that ensure the purity and efficiency of the final product. One such method involves the reaction of a C4 or higher alkyl ester of salicylic acid with propylamine in the presence of an alcohol solvent. This method is known for its high yield and relatively short cycle time .

Chemical Reactions Analysis

Types of Reactions: N-Propylsalicylamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Propylsalicylamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Propylsalicylamide involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the inhibition of enzymes involved in the inflammatory response, similar to other salicylamide derivatives. This inhibition leads to a reduction in the production of pro-inflammatory mediators such as prostaglandins . Additionally, this compound may interact with other molecular targets, contributing to its analgesic and antimicrobial properties .

Comparison with Similar Compounds

Uniqueness: N-Propylsalicylamide is unique due to the presence of the propyl group, which may influence its pharmacokinetic and pharmacodynamic properties. This structural variation can lead to differences in its biological activity and therapeutic potential compared to other salicylamide derivatives .

Properties

IUPAC Name

2-hydroxy-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-7-11-10(13)8-5-3-4-6-9(8)12/h3-6,12H,2,7H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIQGUFVADZGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80225597
Record name N-Propylsalicylamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7461-94-1
Record name 2-Hydroxy-N-propylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7461-94-1
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Record name N-Propylsalicylamide
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Record name Benzamide, 2-hydroxy-N-propyl-
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Record name N-Propylsalicylamide
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Record name N-propylsalicylamide
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Record name N-PROPYLSALICYLAMIDE
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Synthesis routes and methods

Procedure details

The crude methyl 2-hydroxybenzoate was dissolved in n-propylamine (400 mL). The reaction mixture in a sealed reactor was stirred at 80° C. overnight. The reaction mixture was concentrated under reduced pressure to give the crude material that was purified by silica gel flash column chromatography to afford 120 g (84%) of 2-hydroxy-N-propylbenzamide. LCMS ESI (+) m/z 180 (M+1) detected.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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